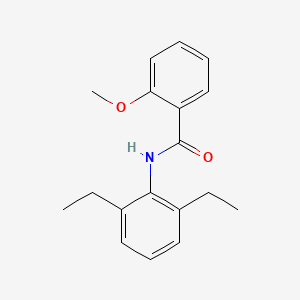

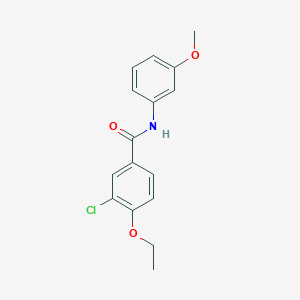

N-(2,6-diethylphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-diethylphenyl)-2-methoxybenzamide, also known as DEET, is a synthetic chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, fleas, and flies. In

Aplicaciones Científicas De Investigación

Biodegradation of Alachlor

“N-(2,6-diethylphenyl)-2-methoxybenzamide” is a metabolite of the herbicide Alachlor . Alachlor is a chloroacetanilide herbicide widely used to control weeds and grass . The compound is involved in the biodegradation pathway of Alachlor by a newly isolated bacterium . The bacterium utilizes Alachlor as its sole carbon source and degrades it into “N-(2,6-diethylphenyl)-2-methoxybenzamide” and other compounds .

DNA Adduct Formation

The compound is involved in the formation of DNA adducts . DNA adducts are formed when a chemical binds to DNA, and they can lead to mutations and cancer . The compound is a metabolite of the pesticide Alachlor, which forms DNA adducts .

Herbicide Design

“N-(2,6-diethylphenyl)-2-methoxybenzamide” can be used in the design of novel herbicides . The compound’s structure can be used to create new pesticide products .

Regulation of Homologous Recombination

“CDS1_005025” or “Schizosaccharomyces pombe Cds1” regulates homologous recombination at stalled replication forks . It does this through the phosphorylation of the recombination protein Rad60 .

Photoluminescence Properties

“CDS1_005025” is involved in the photoluminescence properties of cadmium red paints . The compound’s photoluminescence properties have been used for the non-invasive identification of different cadmium red varieties in artworks .

(Photo)chemical Reactivity

“CDS1_005025” is involved in the (photo)chemical reactivity of cadmium red paints . The compound’s (photo)chemical reactivity has been studied to understand the degradation of cadmium red paints .

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2,6-diethylphenyl)-2-methoxybenzamide, also known as CDS1_005025, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The compound interacts with its target, CDS1, by inhibiting its enzymatic activity . Specifically, it binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is critical for numerous cellular functions, including those mediated by the PI3K/Akt pathway, a critical axis involved in cell survival and proliferation . By blocking the conversion of phosphatidic acid to CDP-diacylglycerol, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .

Pharmacokinetics

Pharmacokinetic studies generally involve the analysis of the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties can significantly impact the bioavailability of the compound, its therapeutic efficacy, and its potential for adverse effects.

Result of Action

The molecular and cellular effects of N-(2,6-diethylphenyl)-2-methoxybenzamide’s action primarily involve the disruption of phosphatidylinositol signaling . This disruption can lead to alterations in cell growth, proliferation, and metabolism . In the context of disease, this could potentially lead to therapeutic benefits. For example, in cancer, where phosphatidylinositol signaling is often elevated, inhibiting CDS1 could suppress oncogenic signals, thereby suppressing tumor growth .

Propiedades

IUPAC Name |

N-(2,6-diethylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-13-9-8-10-14(5-2)17(13)19-18(20)15-11-6-7-12-16(15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHQTBBVGIZBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)

![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)

![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)

![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)

![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)

![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)

![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)